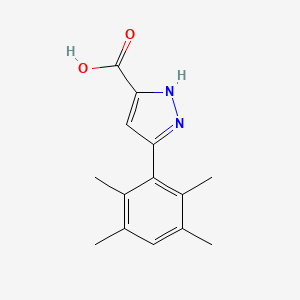

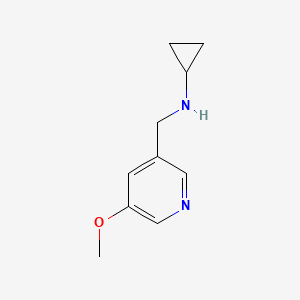

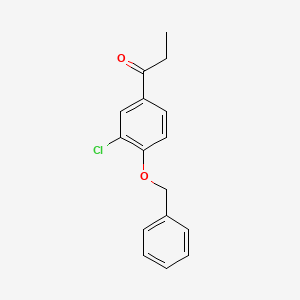

![molecular formula C6H9F2N B1407257 6,6-Difluoro-1-azaspiro[3.3]heptane CAS No. 1408074-66-7](/img/structure/B1407257.png)

6,6-Difluoro-1-azaspiro[3.3]heptane

Vue d'ensemble

Description

6,6-Difluoro-1-azaspiro[3.3]heptane is a chemical compound with the molecular weight of 356.32 . It is also known as this compound hemioxalate .

Synthesis Analysis

The synthesis of 1-Azaspiro[3.3]heptanes, which includes this compound, involves a thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams . The β-lactam ring is then reduced with alane to produce 1-Azaspiro[3.3]heptanes .Molecular Structure Analysis

The molecular formula of this compound is C6H9F2N. Its average mass is 133.139 Da.Chemical Reactions Analysis

6,6-Difluoro-2-azaspiro[3.3]heptane is used as a reactant in the preparation of 4-oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides as selective negative allosteric modulators of metabotropic glutamate receptor subtype 2 .Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 147.7±40.0 °C . Its predicted density is 1.21±0.1 g/cm3 . The predicted pKa value is 8.97±0.40 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Novel Azaspiro[3.3]heptanes : Novel angular azaspiro[3.3]heptanes, including gem-difluoro variants, have been synthesized using efficient sequences. These compounds are significant for drug discovery, serving as building blocks in library synthesis or individual preparative scales (Guérot, Tchitchanov, Knust, & Carreira, 2011).

Development of Novel Amino Acids : The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, novel amino acids added to the family of sterically constrained amino acids, is important in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).

Enhanced Solubility and Stability : Improved synthesis of 2-oxa-6-azaspiro[3.3]heptane, often isolated as an oxalate salt, has been achieved by isolating it as a sulfonic acid salt, resulting in a more stable and soluble product. This improves access to a wider range of reaction conditions with spirobicyclic 2-oxa-6-azaspiro[3.3]heptane (van der Haas et al., 2017).

Applications in Medicinal Chemistry

Lipophilicity in Medicinal Chemistry : Analysis of azaspiro[3.3]heptanes as replacements for other heterocycles in medicinal chemistry showed that introducing a spirocyclic center often lowers the molecule's lipophilicity, which is significant for drug design (Degorce, Bodnarchuk, & Scott, 2019).

Fluorinated Piperidine Analogues : Synthesis of fluorinated analogues of piperidine based on a 2-azaspiro[3.3]heptane scaffold has been reported. These analogues, with different patterns of fluorine substitution, are excellent candidates for use in drug design (Chernykh et al., 2016).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that this compound is a bioisostere of piperidine , a common structure in medicinal chemistry found in over 30 drugs . Therefore, it can be inferred that 6,6-Difluoro-1-azaspiro[3.3]heptane might interact with similar targets as piperidine-based drugs.

Mode of Action

It is known that the basicity of the nitrogen atom in 1-azaspiro[33]heptane is nearly identical to that in piperidine , suggesting that it might interact with its targets in a similar manner.

Result of Action

It is used as a reactant in the preparation of 4-oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides, which are selective negative allosteric modulators of metabotropic glutamate receptor subtype 2 .

Action Environment

It is known that the compound should be stored in a refrigerator to maintain its stability .

Propriétés

IUPAC Name |

6,6-difluoro-1-azaspiro[3.3]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2N/c7-6(8)3-5(4-6)1-2-9-5/h9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWIUZIUJJUMNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC12CC(C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

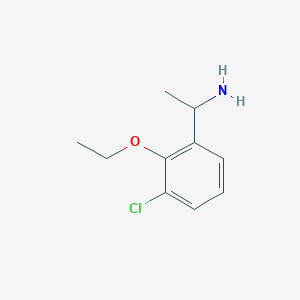

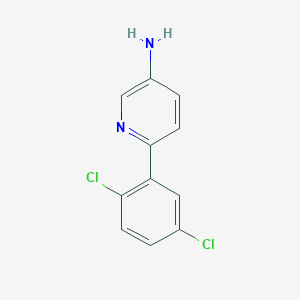

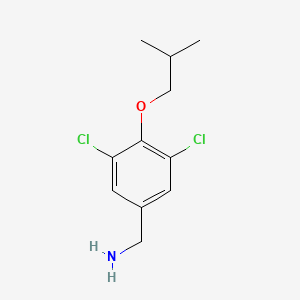

![7-Fluorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B1407184.png)

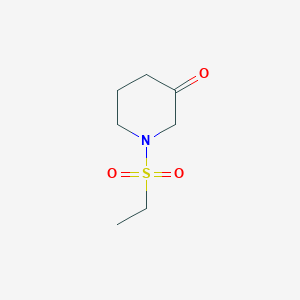

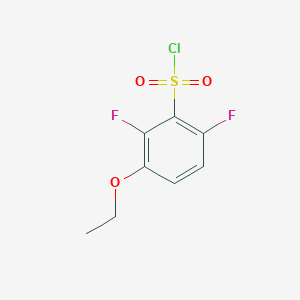

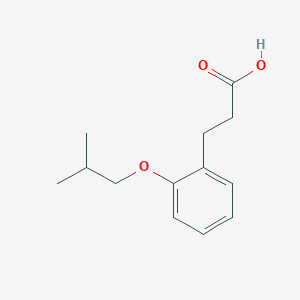

![N-[(5-bromo-2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1407190.png)

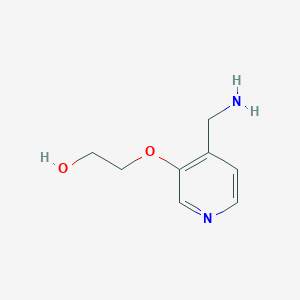

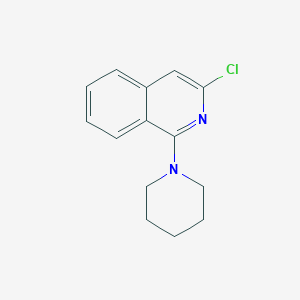

![2-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine](/img/structure/B1407195.png)